molecular formula C9H7NO3 B1359678 2-Methylbenzo[d]oxazole-5-carboxylic acid CAS No. 90322-32-0

2-Methylbenzo[d]oxazole-5-carboxylic acid

Cat. No. B1359678
CAS RN: 90322-32-0
M. Wt: 177.16 g/mol
InChI Key: ICISTTBZCYNXMA-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The methyl group at the 2-position and a carboxylic acid group at the 5-position are distinguishing features of this particular compound. While the provided papers do not directly discuss 2-methylbenzo[d]oxazole-5-carboxylic acid, they do provide insights into related compounds and their properties, which can be informative for understanding the chemistry of oxazole derivatives .

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, the synthesis of aromatic polyamides containing oxazole units involves the direct polycondensation of diamine precursors with dibenzoic acid derivatives . Another example is the reduction of nitro-naphthoic acid to obtain a naphthoxazole derivative, which suggests a potential pathway for synthesizing related oxazole compounds . These methods highlight the versatility of synthetic approaches in creating oxazole-containing molecules.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a heterocyclic oxazole ring. X-ray crystallography studies have been used to determine the precise molecular geometry of such compounds, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule . These structural analyses are crucial for understanding the chemical behavior and reactivity of oxazole derivatives.

Chemical Reactions Analysis

Oxazole derivatives participate in a variety of chemical reactions. For example, they can undergo polycondensation to form polymers with high thermal stability . They can also react with other chemical species to form cocrystals, which are complexes formed by the hydrogen-bonding association between the oxazole compound and a partner molecule, such as a carboxylic acid . These reactions are indicative of the reactivity of the oxazole ring and its potential for forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. Aromatic polyamides containing oxazole units exhibit high thermal properties, with glass transition temperatures ranging from 280 to 354°C and thermal decomposition temperatures from 376 to 421°C . They also show good solubility in various organic solvents, which is an important consideration for their practical applications . The introduction of substituents such as methyl groups or carboxylic acid groups can further modulate these properties, affecting solubility, melting points, and the ability to form liquid crystalline phases .

Scientific Research Applications

  • Synthesis and Transformations of Oxazole Derivatives Research by Prokopenko et al. (2010) focuses on synthesizing derivatives of oxazole carboxylic acids, including methods for introducing highly basic aliphatic amines and the oxazol-2-yl moiety into oxazole rings. These derivatives play a crucial role in the development of advanced chemical compounds (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

  • Formation of DNA Adducts in Aristolochic Acids Priestap et al. (2012) discuss the conversion of 8-nitro-1-naphthoic acid to 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid, shedding light on the chemical mechanisms forming DNA adducts by aristolochic acids. This research is significant for understanding the biochemical interactions of related oxazole derivatives (Priestap, Barbieri, & Johnson, 2012).

  • Isoxazole and Oxazole Carboxylic Acids Synthesis Serebryannikova et al. (2019) report on the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives. This synthesis involves controlled isomerization, showcasing the potential for creating diverse and functional chemical structures for further applications in pharmaceuticals and materials science (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

  • Molecular Cocrystals Study Research by Lynch, Singh, and Parsons (2000) on the molecular cocrystals of 2-amino-5-chlorobenzooxazole provides insights into the spatial differences and intermolecular associations between oxazole derivatives and carboxylic acids, which is essential for designing new materials and drugs (Lynch, Singh, & Parsons, 2000).

  • Antimicrobial and Antitumor Activity The study by Chavan and Pai (2007) examines the synthesis of azetidinones from benzothiazole-carboxylic acids, investigating their potential antimicrobial and antitumor activities. This research is significant for developing new therapeutic agents (Chavan & Pai, 2007).

  • Computational Analysis of Oxazole Derivatives Blokhin et al. (2019) conducted a quantum-chemical simulation on the interaction of 2-methyl-5,7-dinitrobenzo[d]oxazole with tetrahydride borate ion. This study provides valuable insights into the electronic structure and reactivity of oxazole derivatives, which is crucial for designing new chemical entities (Blokhin, Atroshchenko, Shakhkeldyan, Mukhtorov, Nikishina, Ivanova, & Kobrakov, 2019).

Safety And Hazards

The safety information for “2-Methylbenzo[d]oxazole-5-carboxylic acid” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P305, P351, and P3382.


Future Directions

The future directions for “2-Methylbenzo[d]oxazole-5-carboxylic acid” are not explicitly mentioned in the available resources. However, given its structural features, it could be a subject of interest in various fields of research.


Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

2-methyl-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICISTTBZCYNXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632505
Record name 2-Methyl-1,3-benzoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[d]oxazole-5-carboxylic acid

CAS RN

90322-32-0
Record name 2-Methyl-1,3-benzoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-benzoxazole-5-carboxylic acid
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